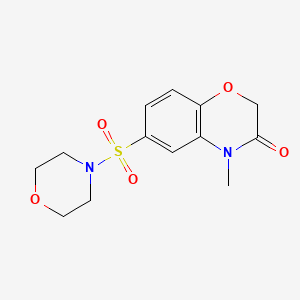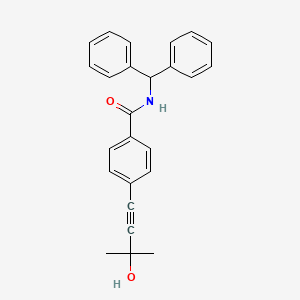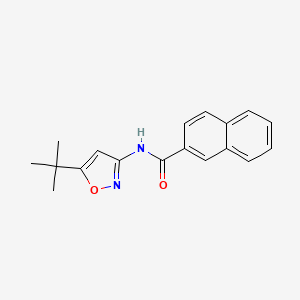
4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, also known as NSC-7365, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoxazinones and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been found to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to inhibit the activity of several kinases involved in cancer, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects
4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is that it has been extensively studied and its properties are well understood. This makes it easier to design experiments and interpret the results. One limitation is that it may not be readily available or may be expensive to synthesize.
Orientations Futures
There are several future directions for research on 4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one. One area of interest is its potential use as a neuroprotective agent. It has been found to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an anti-cancer agent. It has been found to inhibit the proliferation of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Finally, further research is needed to fully understand the mechanism of action of 4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one and to identify other potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 4-methyl-2-nitrophenol with morpholine in the presence of a base to form the corresponding nitroso compound. This is then reduced to the amine using a reducing agent such as sodium dithionite. The amine is then treated with sulfonyl chloride to give the final product.
Applications De Recherche Scientifique
4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a neuroprotective agent.
Propriétés
IUPAC Name |
4-methyl-6-morpholin-4-ylsulfonyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-14-11-8-10(2-3-12(11)20-9-13(14)16)21(17,18)15-4-6-19-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTMGPOUXQSDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5034886.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5034901.png)
![N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5034903.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-thiazol-4(5H)-one](/img/structure/B5034916.png)

![methyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034930.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(benzyloxy)benzamide](/img/structure/B5034941.png)
![cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5034947.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5034960.png)
![ethyl N-({[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5034962.png)
